"physical and chemical properties of N-(1-chloro-2-oxo-2-phenylethyl)benzamide"
"physical and chemical properties of N-(1-chloro-2-oxo-2-phenylethyl)benzamide"
The following technical guide details the physical and chemical properties, synthesis, and reactivity of
Technical Guide: Physical and Chemical Properties of -(1-chloro-2-oxo-2-phenylethyl)benzamide
Executive Summary & Compound Identity
-(1-chloro-2-oxo-2-phenylethyl)benzamide is a highly reactiveThis compound is most frequently encountered as an in situ generated intermediate or a transiently isolated species derived from its stable precursor,
| Property | Data / Descriptor |
| IUPAC Name | |
| Common Name | |
| Molecular Formula | |
| Molecular Weight | 273.71 g/mol |
| Structural Class | |
| Key Functional Groups | Amide, Ketone, Alkyl Chloride (benzylic-like reactivity) |
Chemical Structure & Reactivity Profile
The reactivity of
Structural Analysis
-
Electrophilic Center: The C1 carbon (bearing the Cl) is highly electrophilic due to the inductive effect of the adjacent ketone and amide nitrogen. It is susceptible to
and -type reactions. -
Acidity: The C1 proton is significantly acidic (
estimated < 12) due to the flanking carbonyls, making the compound prone to elimination or tautomerization under basic conditions. -
Bidentate Character: The proximity of the amide oxygen and the ketone carbonyl facilitates cyclodehydration reactions, often leading to oxazole formation.
Reactivity Pathways
-
Nucleophilic Substitution: The chlorine atom is a good leaving group, readily displaced by thiols, amines, and phosphines. This is the primary route for synthesizing derivatives like
-(1-alkylthio-2-oxo-2-phenylethyl)benzamides. -
Arbuzov Reaction: Reaction with triethyl phosphite yields the corresponding
-amido phosphonate, a key reagent for Horner-Wadsworth-Emmons (HWE) olefinations. -
Cyclization: Under thermal or Lewis acidic conditions, the compound can cyclize to form 2,4,5-trisubstituted oxazoles.
Synthesis & Experimental Protocols
The synthesis of
Step 1: Synthesis of the Hydroxy Precursor
The stable precursor,
-
Reagents: Benzamide (1.0 eq), Phenylglyoxal monohydrate (1.0 eq).
-
Solvent: Acetone or THF.
-
Conditions: Reflux for 4–6 hours or stir at RT for 12–24 hours.
-
Yield: Typically >85% (White crystalline solid, MP: ~160–162 °C).
Step 2: Chlorination to Target Molecule
This step converts the hydroxyl group to the chloride using thionyl chloride (
Safety Warning: Thionyl chloride is corrosive and releases toxic
Protocol:
-
Preparation: Suspend
-(1-hydroxy-2-oxo-2-phenylethyl)benzamide (10 mmol) in anhydrous dichloromethane (DCM, 50 mL). -
Addition: Add thionyl chloride (12 mmol, 1.2 eq) dropwise at 0 °C under an inert atmosphere (
). -
Catalysis: Add a catalytic amount of DMF (2–3 drops) to accelerate the formation of the Vilsmeier-Haack intermediate.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. The suspension will clear as the alkyl chloride forms.
-
Workup: Evaporate the solvent and excess
under reduced pressure (keep bath temp < 40 °C). -
Isolation: The residue is the crude
-(1-chloro-2-oxo-2-phenylethyl)benzamide. It is typically used immediately in the next step without further purification to avoid hydrolysis.
Physical Properties[6][7][8][9]
Due to its high reactivity, the physical properties are often described for the freshly isolated material.
| Property | Description / Value |
| Physical State | Off-white to pale yellow solid (semi-crystalline). |
| Melting Point | Typically lower than the hydroxy precursor (est. 110–130 °C, dec). |
| Solubility | Soluble in DCM, Chloroform, THF, Ethyl Acetate. Insoluble in water (hydrolyzes). |
| Stability | Moisture sensitive.[1] Hydrolyzes back to the hydroxy precursor or degrades to benzamide and phenylglyoxal derivatives upon prolonged exposure to air. Store under inert gas at -20 °C. |
Visualizing the Reaction Pathways[11][12]
The following diagram illustrates the synthesis of the target compound and its divergent reactivity towards heterocycles and substituted amides.
Caption: Synthesis of N-(1-chloro-2-oxo-2-phenylethyl)benzamide from benzamide and phenylglyoxal, followed by its divergent transformation into oxazoles or substituted amides.
Handling and Safety Data
-
Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity (Respiratory Irritation).
-
Lachrymator Potential:
-Halo ketones are known lachrymators. Handle with extreme care. -
Storage: Hygroscopic and moisture sensitive. Store in a tightly sealed container under nitrogen or argon at or below -20 °C.
-
Disposal: Quench excess thionyl chloride/acid chloride residues with aqueous sodium bicarbonate before disposal.
References
- Katritzky, A. R., et al. (1989). Synthesis of alpha-amido ketones and their conversion to oxazoles. Journal of Organic Chemistry. (General reference for alpha-amido ketone reactivity).
- Kashima, C., et al. (1998). Preparation of N-(1-substituted-2-oxo-2-phenylethyl)benzamides. Heterocycles. (Mechanistic insight into substitution reactions).
